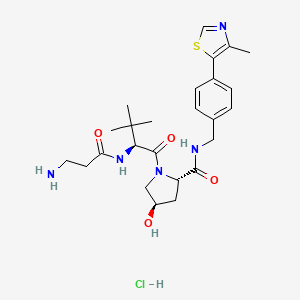
(S,R,S)-Ahpc-C2-NH2 dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,R,S)-Ahpc-C2-NH2 dihydrochloride is a synthetic compound used primarily in the field of chemical biology. It is a derivative of the von Hippel-Lindau (VHL) ligand and is often used in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to recruit specific proteins for degradation via the ubiquitin-proteasome system, making this compound a valuable tool in targeted protein degradation research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-Ahpc-C2-NH2 dihydrochloride involves multiple steps, starting from the basic VHL ligand structure. The process typically includes:
Formation of the VHL Ligand: The initial step involves the synthesis of the VHL ligand, which is achieved through a series of organic reactions including amide bond formation and cyclization.
Functionalization: The VHL ligand is then functionalized with a linker that includes the C2-NH2 group. This step often involves nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt form
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification methods. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions
(S,R,S)-Ahpc-C2-NH2 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the VHL ligand.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially during the functionalization steps
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions include various derivatives of the VHL ligand, each with different functional groups that can be used for further applications in PROTAC development .
Aplicaciones Científicas De Investigación
(S,R,S)-Ahpc-C2-NH2 dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Helps in studying the ubiquitin-proteasome system and protein turnover.
Medicine: Potential therapeutic applications in cancer treatment by targeting oncogenic proteins for degradation.
Industry: Used in the development of new drugs and therapeutic agents
Mecanismo De Acción
The mechanism of action of (S,R,S)-Ahpc-C2-NH2 dihydrochloride involves its role as a VHL ligand. It binds to the VHL protein, which is part of the E3 ubiquitin ligase complex. This complex tags target proteins with ubiquitin, marking them for degradation by the proteasome. The compound’s ability to recruit specific proteins for degradation makes it a powerful tool in targeted protein degradation .
Comparación Con Compuestos Similares
Similar Compounds
(S,R,S)-Ahpc-Me dihydrochloride: Another VHL ligand used in PROTAC development.
(S,R,S)-Ahpc-C10-NH2 dihydrochloride: A similar compound with a longer linker, used for targeting different proteins
Uniqueness
(S,R,S)-Ahpc-C2-NH2 dihydrochloride is unique due to its specific linker length and functional groups, which provide optimal binding and degradation efficiency for certain target proteins. Its versatility in forming various PROTACs makes it a valuable compound in chemical biology and medicinal chemistry .
Propiedades
Fórmula molecular |
C25H36ClN5O4S |
|---|---|
Peso molecular |
538.1 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2S)-2-(3-aminopropanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C25H35N5O4S.ClH/c1-15-21(35-14-28-15)17-7-5-16(6-8-17)12-27-23(33)19-11-18(31)13-30(19)24(34)22(25(2,3)4)29-20(32)9-10-26;/h5-8,14,18-19,22,31H,9-13,26H2,1-4H3,(H,27,33)(H,29,32);1H/t18-,19+,22-;/m1./s1 |
Clave InChI |
MWJRVUAMQFGWCF-UBKAUKJESA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCN)O.Cl |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCN)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


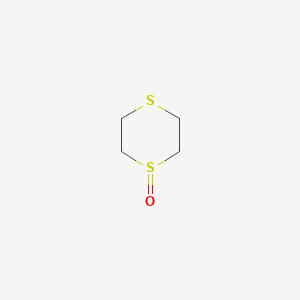

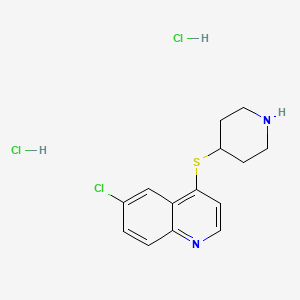
![[(3S,4S)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-pyrrolidin-1-ylmethanone](/img/structure/B11936571.png)
![[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B11936581.png)
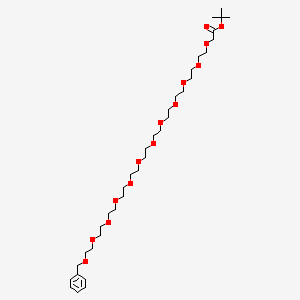
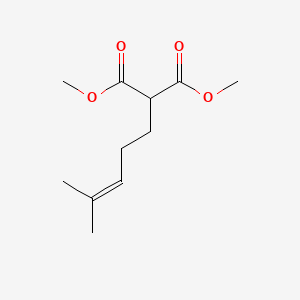

![4-bromo-2-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B11936602.png)
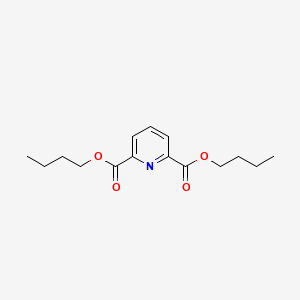

![16-Ethoxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene](/img/structure/B11936613.png)
![4-[[4-fluoro-3-(2-propan-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonyl)phenyl]methyl]-2H-phthalazin-1-one](/img/structure/B11936634.png)

